molecular formula C16H9ClN2Na2O9S2 B093868 Disodium 3-(5-chloro-2-hydroxyphenylazo)-4,5-dihydroxynaphthalene-2,7-disulphonate CAS No. 1058-92-0

Disodium 3-(5-chloro-2-hydroxyphenylazo)-4,5-dihydroxynaphthalene-2,7-disulphonate

Cat. No. B093868
CAS RN: 1058-92-0
M. Wt: 518.8 g/mol
InChI Key: LNXMADNIUWFTPP-UHFFFAOYSA-L
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Description

Disodium 3-(5-chloro-2-hydroxyphenylazo)-4,5-dihydroxynaphthalene-2,7-disulphonate is a chemical compound with the molecular formula C16H9ClN2Na2O9S2 . It is also known as 1-[(5-chloro-2-hydroxyphenyl)azo]-2-naphthalenol chromium .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, N-(5-Chloro-2-hydroxyphenyl)-acetamide and its co-crystal with 3,5-Dinitrobenzoic Acid were prepared and characterized by X-ray diffraction analysis, IR, mp, and elemental analysis . Another study reported the synthesis of transition metal complexes of N-(5-chloro-2-hydroxyphenyl)-3-methoxy-salicylaldimine .


Molecular Structure Analysis

The molecular structure of Disodium 3-(5-chloro-2-hydroxyphenylazo)-4,5-dihydroxynaphthalene-2,7-disulphonate is based on structures generated from information available in ECHA’s databases .


Chemical Reactions Analysis

A study on the electrocatalytic oxidation of aromatic pollutants, including a compound similar to Disodium 3-(5-chloro-2-hydroxyphenylazo)-4,5-dihydroxynaphthalene-2,7-disulphonate, was conducted . The oxidation process of the compounds corresponds to the pseudo-first-order reaction kinetics .


Physical And Chemical Properties Analysis

The physical and chemical properties of Disodium 3-(5-chloro-2-hydroxyphenylazo)-4,5-dihydroxynaphthalene-2,7-disulphonate include a molecular formula of C16H9ClN2Na2O9S2, an average mass of 518.813 Da, and a monoisotopic mass of 517.923340 Da .

Scientific Research Applications

  • Acidity Study of Chromotropic Acid Azo Derivatives : Research by Budesinsky (1969) utilized potentiometric and spectrophotometric methods to determine stability constants of hydrogen complexes of derivatives, including 4,5-dihydroxynaphthalene-2,7-disulphonic acid (Chromotropic Acid, CA).

  • Spectrophotometric Study of Uranium(VI) Reaction : A study by Baiulescu et al. (1970) explored the synthesis of a new bissalicylazo-chromotropic derivative, showing its application in the sensitive detection of uranium(VI).

  • Analytical Use of Arsenazo III : Savvin (1961) highlighted the use of arsenazo III, a derivative, for photometric determination of elements like Th, Zr, Hf, U, and rare earths, indicating its significance in analytical chemistry.

  • Raman Spectroscopic Studies of SPADNS : Research by Siu and Chen (1993) focused on the Raman and surface-enhanced Raman spectroscopy (SERS) of the SPADNS derivative, contributing to the understanding of its complex structure.

  • Binuclear Complexation Study for Cobalt Determination : Gao et al. (2005) investigated a chromophore derivative for complexing Cu(II) and Co(II), demonstrating its application in the selective determination of Co(II) at trace levels.

  • Potentiometric Study of Metal Chelates : A study by Banerjee and Dey (1968) focused on uranium(VI) and thorium(IV) metal chelates with disodium-1:8-dihydroxynaphthalene-3:6-disulphonate, revealing insights into the formation of complex species in solution.

  • Synthesis of Ethers and Esters from Dye-Intermediates : Paruch et al. (2000) described a method to synthesize ethers and esters starting from disodium 4,5-dihydroxynaphthalene-2,7-disulfonate, showing its role as a precursor in organic synthesis.

  • Spectrophotometric Determination of Iron(III) and Vanadium(V) : He et al. (1991) developed a method using chromotropic acid for the simultaneous determination of iron(III) and vanadium(V), demonstrating its analytical application.

properties

IUPAC Name

disodium;3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O9S2.2Na/c17-8-1-2-11(20)10(5-8)18-19-15-13(30(26,27)28)4-7-3-9(29(23,24)25)6-12(21)14(7)16(15)22;;/h1-6,20-22H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXMADNIUWFTPP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2Na2O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20889359
Record name C.I. Mordant Blue 13, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20889359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Disodium 3-(5-chloro-2-hydroxyphenylazo)-4,5-dihydroxynaphthalene-2,7-disulphonate

CAS RN

1058-92-0
Record name Eriochrome blue SE
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001058920
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7-Naphthalenedisulfonic acid, 3-[2-(5-chloro-2-hydroxyphenyl)diazenyl]-4,5-dihydroxy-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Mordant Blue 13, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20889359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 3-(5-chloro-2-hydroxyphenylazo)-4,5-dihydroxynaphthalene-2,7-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.632
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disodium 3-(5-chloro-2-hydroxyphenylazo)-4,5-dihydroxynaphthalene-2,7-disulphonate

Citations

For This Compound
1
Citations
N Laid, R Zouaghi - 2010 - archives.umc.edu.dz
Les colorants représentent une menace réelle pour les ressources en eau. Cette pollution affecte en priorité les eaux de surface, où l’on observe une présence de pesticides et de …
Number of citations: 4 archives.umc.edu.dz

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